molecular formula C17H16N4O3S2 B2444014 N-[6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide CAS No. 692762-18-8

N-[6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide

Cat. No.: B2444014
CAS No.: 692762-18-8
M. Wt: 388.46
InChI Key: ZGUYTTMOZRBJOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the use of a pyrrolidine ring, a five-membered nitrogen heterocycle widely used by medicinal chemists . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A study on the synthesis of related compounds suggests a multi-step synthesis involving the use of mesitylene sulfonyl chloride and reactions in specific conditions.


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the incorporation of a methylene group through a spontaneously Pictet-Spengler cyclization . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the pyrrolidine ring. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Physical and Chemical Properties Analysis

While no direct studies were found on the physical properties of “N-[6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide”, research on a novel compound offers a comparative analysis on crystal structure .

Scientific Research Applications

Synthesis and Biological Evaluation

  • The compound has been explored for its potential in creating new pyridine derivatives through sophisticated synthesis methods, where derivatives have shown antibacterial and antifungal properties. This synthesis involves the use of amino substituted benzothiazole and different reagents to produce compounds with potential microbial applications (Patel & Agravat, 2007).
  • Another area of research involved the investigation of antiallergic agents through the synthesis of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, identifying compounds with significant potency against allergic reactions in preclinical models (Honma et al., 1983).

Chemical Sensing Applications

  • Research has also delved into chemical sensing, where derivatives of the compound have been utilized in the development of chemosensors for the selective detection of sulfide ions and gaseous hydrogen sulfide (H2S). This application is crucial in environmental monitoring and diagnostic studies (Kumar et al., 2018).

Antimicrobial Studies

  • The compound's derivatives have been synthesized and tested for antimicrobial activity, showing considerable antibacterial activity. These studies highlight the potential for developing new antimicrobial agents based on this chemical structure (Patel & Agravat, 2009).

Future Directions

The future directions for this compound could involve further modifications to investigate how the chiral moiety influences kinase inhibition . This compound could also be explored for newer therapeutic possibilities given its complex structure and potential biological activity .

Properties

IUPAC Name

N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c22-16(14-5-1-2-8-18-14)20-17-19-13-7-6-12(11-15(13)25-17)26(23,24)21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUYTTMOZRBJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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